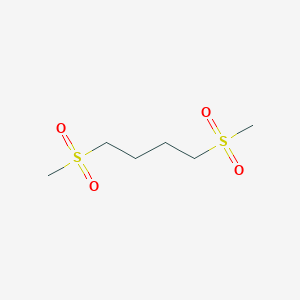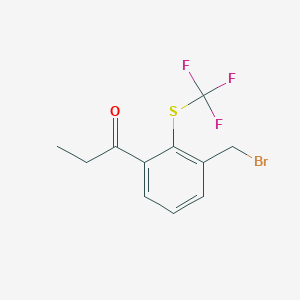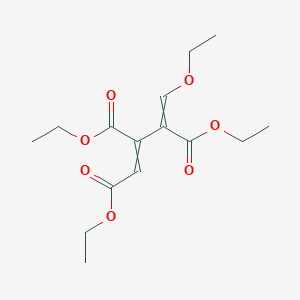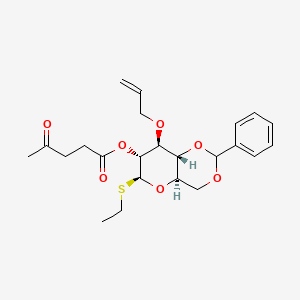
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide is an organic compound that features a tert-butyl group, a fluorobenzyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Introduction of the fluorobenzyl group: The 4-tert-butylphenyl intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the N-(4-fluorobenzyl)-4-tert-butylphenyl intermediate.
Formation of the acrylamide moiety: Finally, the N-(4-fluorobenzyl)-4-tert-butylphenyl intermediate is reacted with acryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the acrylamide and fluorobenzyl moieties.
N-(4-Fluorobenzyl)acrylamide: Contains the acrylamide and fluorobenzyl groups but lacks the tert-butylphenyl group.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the acrylamide and tert-butylphenyl groups.
Uniqueness
The presence of the tert-butyl group provides steric hindrance, while the fluorobenzyl group introduces electronic effects that can influence the compound’s behavior in various reactions .
Propiedades
Fórmula molecular |
C20H22FNO |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C20H22FNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23) |
Clave InChI |
GDTZBONKVKGENM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




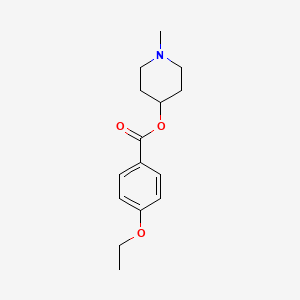

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

